molecular formula C16H19N5O2S B4489466 6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4489466
M. Wt: 345.4 g/mol
InChI Key: JLNUDSQJBIWUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic heterocyclic compound designed for advanced pharmacological research. It belongs to a class of fused triazolo-thiadiazole derivatives that have demonstrated significant potential in medicinal chemistry, particularly as inhibitors of key enzymatic targets involved in oncogenesis. Compounds based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold have been identified as novel, potent, and selective inhibitors of c-Met kinase, a critical receptor tyrosine kinase that drives tumor proliferation, invasion, and metastasis . Furthermore, related triazolo-thiadiazole derivatives have shown potent in vitro and in vivo anticancer activity by functioning as ATP-competitive inhibitors, effectively blocking the phosphorylation of Akt (protein kinase B), a central node in the PI3K/Akt signaling pathway that promotes cellular survival and growth . The structure of this specific compound is optimized for bioactivity, featuring a 4-ethoxyphenyl group at the 6-position, which can influence lipophilicity and membrane permeability, and a morpholin-4-ylmethyl substituent at the 3-position, known to contribute to molecular binding interactions with enzyme active sites. This product is provided for non-human research applications only. It is intended for use by qualified scientific professionals in investigations such as kinase inhibition assays, cancer cell line studies, mechanism of action profiling, and structure-activity relationship (SAR) exploration to develop new therapeutic agents. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-2-23-13-5-3-12(4-6-13)15-19-21-14(17-18-16(21)24-15)11-20-7-9-22-10-8-20/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNUDSQJBIWUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel derivative belonging to the class of triazolo-thiadiazoles , which have garnered interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects and potential therapeutic applications based on current research findings.

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. Research indicates that derivatives of this scaffold can inhibit a range of bacterial strains and fungi, making them candidates for developing new antibiotics .
  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing inflammation through various mechanisms. Studies have demonstrated its efficacy in models of acute and chronic inflammation, suggesting potential use in treating inflammatory diseases .
  • Anticancer Potential :
    • Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms of action and potential as an anticancer agent .
  • Analgesic Effects :
    • The analgesic properties of triazolo-thiadiazoles have been documented in animal models. The compound's ability to modulate pain pathways suggests its utility in pain management therapies .
  • Neuroprotective Effects :
    • Some studies have indicated that derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's. This is attributed to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduction in inflammatory markers ,
AnticancerCytotoxicity against cancer cell lines ,
AnalgesicPain relief in animal models ,
NeuroprotectiveProtective effects on neuronal cells ,

The biological activities of This compound are thought to arise from several mechanisms:

  • Enzyme Inhibition : Many thiadiazole derivatives act by inhibiting key enzymes involved in disease processes.
  • Receptor Modulation : The compound may interact with specific receptors linked to pain and inflammation.
  • Cell Cycle Interference : In cancer cells, it may disrupt cell cycle progression leading to apoptosis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of triazole and thiadiazole compounds exhibit promising anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through the activation of caspases . In vitro studies have shown that it can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. It has been shown to reduce inflammation markers in animal models, suggesting a possible application in treating inflammatory diseases such as arthritis and other autoimmune conditions .

Pharmacological Applications

CNS Activity
The morpholine moiety in the compound contributes to its central nervous system (CNS) activity. Research has indicated that it may possess anxiolytic and antidepressant effects, making it a candidate for further investigation in neuropharmacology . Its ability to cross the blood-brain barrier enhances its potential for CNS-targeted therapies.

Cardiovascular Applications
There is emerging evidence that compounds similar to 6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit cardioprotective effects. These effects could be attributed to their ability to modulate nitric oxide pathways or influence calcium signaling in cardiac tissues .

Material Science

Development of Functional Materials
Beyond biological applications, this compound's unique structure allows for its use in developing advanced materials. Its properties can be exploited in creating polymers with enhanced electrical conductivity or thermal stability. Research is ongoing into its potential use as a precursor for organic semiconductors or photovoltaic materials .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduction of apoptosis via caspase activation in cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
CNS ActivityAnxiolytic effects observed in animal models
Cardiovascular ApplicationsModulation of nitric oxide pathways leading to cardioprotective effects

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following compounds share the triazolothiadiazole core but differ in substituents, influencing their physicochemical and pharmacological profiles:

Compound Name / ID Substituents (Position 3 / 6) Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity Reference
Target Compound 3: Morpholin-4-ylmethyl
6: 4-Ethoxyphenyl
C₁₉H₂₂N₅O₂S 396.48* N/A Not reported (inferred: potential anticancer/antimicrobial)
3-(Morpholin-4-ylmethyl)-6-(thiophen-2-yl) 3: Morpholin-4-ylmethyl
6: Thiophen-2-yl
C₁₂H₁₃N₅OS₂ 307.39 N/A Not reported
6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro 3: 4-Ethoxyphenyl
6: 4-Chlorophenyl
C₁₈H₁₆ClN₅OS 409.87 N/A Not reported
6-(3-Bromophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (13) 3: Quinazolinyl
6: 3-Bromophenyl
C₁₇H₁₁BrN₈S 447.29 131–132 Precursor for thiadiazine derivatives
6-(1-Adamantyl)-3-(4-fluorophenyl) (5e) 3: 4-Fluorophenyl
6: Adamantyl
C₂₀H₂₀FN₅S 381.46 N/A Antiproliferative activity
3-(Indol-3-yl)-6-thiol (4) 3: Indol-3-yl
6: Thiol
C₁₁H₈N₆S₂ 288.34 170–172 Bcl-2-targeted anticancer activity
6-(2-Chlorophenyl)-3-naphthyloxy (3b) 3: Naphthyloxy
6: 2-Chlorophenyl
C₂₁H₁₃ClN₄OS 412.87 N/A Anti-inflammatory (reduced ulcerogenicity)

Impact of Substituents on Properties

Morpholinyl Group (Position 3)
  • Solubility : Morpholine derivatives (e.g., target compound, ) exhibit enhanced aqueous solubility compared to adamantyl () or halogenated aryl groups (), due to hydrogen-bonding capacity.
  • Bioactivity : Morpholine-containing compounds (e.g., ) may target enzymes like kinases or phosphatases, though specific data for the target compound is lacking.
Aryl Groups (Position 6)
  • Halogenated Aryl () : Bromo/chloro groups increase electrophilicity, enhancing interactions with biological targets (e.g., DNA or proteins).
  • Adamantyl () : Bulky and lipophilic, likely improving blood-brain barrier penetration but reducing solubility.

Analytical Data

  • IR/NMR : Key peaks for the target compound would include:
    • IR : ~1250 cm⁻¹ (C-O-C of ethoxy), ~1110 cm⁻¹ (morpholine C-N).
    • ¹H NMR : δ 1.4 ppm (triplet, -OCH₂CH₃), δ 3.6–3.8 ppm (morpholine protons).
  • Mass Spectrometry : Expected molecular ion peak at m/z 396.48 (M⁺).

Pharmacological Comparison

Anticancer Activity

  • Bcl-2 Inhibition : Indole-substituted analogues () showed apoptosis induction in cancer cells (e.g., HepG2). The target compound’s morpholine group may enhance binding to Bcl-2’s hydrophobic pockets.
  • Cytotoxicity : Adamantyl derivatives () demonstrated IC₅₀ values <10 µM against leukemia cells, while halogenated aryl derivatives () showed moderate activity.

Antimicrobial Activity

  • Triazolothiadiazoles with thiol groups () : Exhibited MIC values of 8–32 µg/mL against S. aureus and E. coli. The target compound’s ethoxy group may reduce bacterial membrane disruption compared to thiols.

Anti-Inflammatory Activity

  • Naphthoxy Derivatives () : Reduced ulcerogenicity while maintaining efficacy (ED₅₀ ~25 mg/kg). The target compound’s ethoxyphenyl group may similarly minimize gastrointestinal toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction conditions be optimized?

  • Methodology : The core triazolo-thiadiazole scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with thiocarbonyl compounds. For example, phosphorus oxychloride (POCl₃) is often used to activate carboxylic acids for cyclization with 4-amino-1,2,4-triazole-3-thiol derivatives . Optimization involves varying solvents (e.g., toluene, DMF), temperature (reflux vs. room temperature), and catalysts (e.g., NaH). Purification methods like recrystallization (ethanol/water) or column chromatography are critical for yield improvement .

Q. How is structural characterization of this compound performed, and what key spectroscopic features confirm its identity?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., C-N stretch at ~1600 cm⁻¹, C-S at ~680 cm⁻¹).
  • ¹H/¹³C NMR : Resonances for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and morpholine protons (δ 2.4–3.7 ppm) are diagnostic .
  • X-ray crystallography : Resolves crystal packing influenced by C–H⋯N hydrogen bonds and π–π stacking (e.g., planar triazole-thiadiazole core with dihedral angles >70° relative to substituents) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays (e.g., ELISA for PGE₂) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazolo-thiadiazole analogs?

  • Methodology : Discrepancies in bioactivity (e.g., COX-2 selectivity vs. inactivity) arise from substituent effects and assay conditions. Systematic approaches include:

  • SAR studies : Compare analogs with varying substituents (e.g., ethoxy vs. methoxy groups, morpholine vs. piperidine) .
  • Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for COX) and controls (e.g., celecoxib).
  • Statistical analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, π-values) with activity .

Q. What computational strategies predict the ADME properties of this compound, and how can they guide lead optimization?

  • Methodology :

  • In silico tools : SwissADME or PreADMET for predicting logP (optimal range: 2–5), aqueous solubility, and CYP450 interactions .
  • Molecular docking : Simulate binding to targets (e.g., COX-2 PDB: 5KIR) to prioritize substituents enhancing affinity .
  • In vitro validation : Caco-2 permeability assays and microsomal stability tests .

Q. How do intermolecular interactions influence the crystallographic packing of this compound, and what implications does this have for material stability?

  • Methodology :

  • X-ray analysis : Identify dominant interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking between triazole and aromatic rings) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals).
  • Thermal studies : TGA/DSC to correlate packing density with melting points/decomposition .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of morpholinylmethyl-substituted triazolo-thiadiazoles?

  • Methodology :

  • Stepwise substitution : Synthesize analogs with modified morpholine (e.g., piperazine, thiomorpholine) or ethoxyphenyl groups (e.g., halogenation) .
  • Bioisosteric replacement : Replace thiadiazole with oxadiazole to assess ring flexibility .
  • 3D-QSAR : CoMFA/CoMSIA models to map steric/electronic requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.